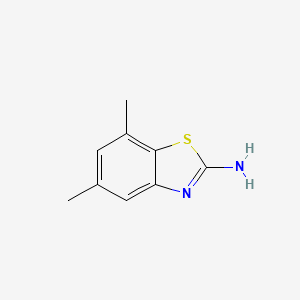

![molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0](/img/structure/B1301390.png)

2,4,5-Trichlorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

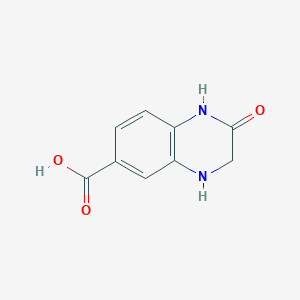

2,4,5-Trichlorobenzo[d]thiazole is a tricyclic compound that incorporates a benzo[d]thiazole moiety. This structure is part of a broader class of heterocyclic compounds that contain nitrogen and sulfur within a fused ring system. These compounds are of interest due to their potential applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of chlorine substituents on the benzene ring can significantly affect the electronic properties and reactivity of the molecule, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cyclization processes. For instance, 1,2,4-triazolo[3,4-b]thiazole derivatives have been synthesized using a novel multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide, thiosemicarbazide, and aromatic carboxylic acids, with phosphorous oxychloride as the cyclizing agent . Similarly, benzo[d]thiazole derivatives have been prepared from 2-hydrazinobenzo[d]thiazole treated with various reagents to yield tricyclic compounds with different five-membered heterocyclic fusions . These methods highlight the versatility and efficiency of synthesizing complex heterocyclic structures that may include the synthesis of this compound.

Molecular Structure Analysis

X-ray diffraction crystallography is a common technique used to determine the molecular structure of heterocyclic compounds. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was determined, revealing intermolecular hydrogen bonding in its crystalline form . Such detailed structural information is crucial for understanding the properties and potential applications of these molecules.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like this compound is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can enhance the electrophilic character of the molecule. These compounds can participate in various chemical reactions, including condensation to form Schiff bases and subsequent cyclization to create additional heterocyclic rings . The specific reactivity patterns of this compound would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For instance, the planar structure and electron-deficient nature of the thiazolo[5,4-d]thiazole moiety contribute to high oxidative stability and efficient intermolecular π-π overlap, which are desirable features for applications in organic electronics . The presence of chlorine atoms can increase the density and influence the electronic properties of the molecule, affecting its solubility, melting point, and reactivity. The exact properties of this compound would need to be determined experimentally, but they can be inferred based on the properties of structurally related compounds.

Scientific Research Applications

Heterocyclic Compounds in Drug Design

2,4,5-Trichlorobenzo[d]thiazole is part of the thiazole class, a significant 5-membered heterocyclic compound containing nitrogen and sulfur atoms. Thiazole derivatives, including 2,4,5-trisubstituted thiazoles, are used in various pharmaceutical applications. They exhibit anti-inflammatory, anti-cancer, anti-viral, hypoglycemic, anti-bacterial, and anti-fungal activities. The FDA-approved drugs containing thiazole moieties, such as Dasatinib and Dabrafenib, signify the importance of these compounds in drug design and activity improvement (Zhang et al., 2020).

Antimicrobial Agents

Research has explored the synthesis of novel 2,4-disubstituted thiazoles as potential antimicrobial agents. These include derivatives synthesized by condensing 2,3,5-trichlorobenzenecarbothioamide with phenacyl bromide/dichloroacetone, demonstrating promising antimicrobial activity (Karegoudar et al., 2008).

Organic Electronics

Thiazolo[5,4-d]thiazole-based materials, including 2,4,5-trisubstituted derivatives, have been recognized for their potential in organic electronics, particularly in organic photovoltaics. Their rigid planar structure and high oxidative stability make them suitable for efficient intermolecular π–π overlap, a crucial feature in semiconductors for plastic electronics (Bevk et al., 2013).

Synthesis of Anticancer Agents

Thiazole and bisthiazole derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds are part of an important scaffold in many synthetic compounds known for their diverse pharmacological activities, including antitumor effects (Borcea et al., 2021).

Safety and Hazards

properties

IUPAC Name |

2,4,5-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSPQUJKJPNTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365956 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898747-87-0 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

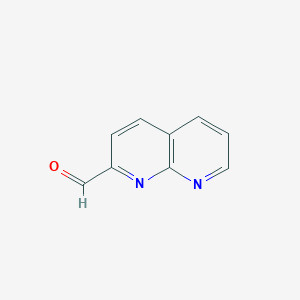

![4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301308.png)

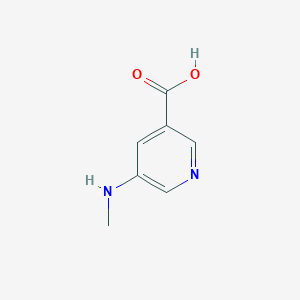

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

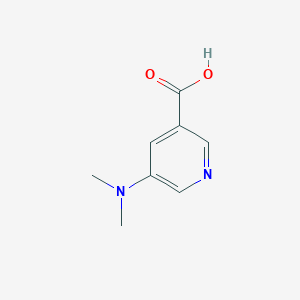

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)